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Abstract

N-acetyldinaline, also known as Tacedinaline or CI-994, is a potent and selective, orally active
small molecule inhibitor of Class | histone deacetylases (HDACS), specifically targeting
HDAC1, HDAC2, and HDAC3. By modulating the acetylation status of histones, N-
acetyldinaline plays a crucial role in epigenetic regulation, leading to the reactivation of tumor
suppressor genes and subsequent cell cycle arrest and apoptosis in various cancer models.
This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, pharmacokinetics, and pharmacodynamics of N-acetyldinaline.
Detailed experimental protocols for key assays and a summary of its mechanism of action,
including its influence on critical signaling pathways, are also presented.

Chemical Structure and Properties

N-acetyldinaline is chemically described as 4-(acetylamino)-N-(2-aminophenyl)-benzamide.[1]
Its structure features a benzamide core linking a 4-acetamidophenyl group to a 1,2-
phenylenediamine moiety.

Table 1: Physicochemical Properties of N-acetyldinaline
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Property Value Reference(s)
4-(acetylamino)-N-(2-

IUPAC Name ) ) [1]
aminophenyl)benzamide
Tacedinaline, CI-994, PD-

Synonyms [1]
123654, Goe 5549

CAS Number 112522-64-2 [1]

Molecular Formula C15H15N302 [1]

Molecular Weight 269.3 g/mol [1]

Appearance Crystalline solid [1]

Melting Point 207-208 °C

Solubility DMSO: =58 mg/mL

DMF: 1 mg/mL [1]

DMSO:PBS (pH 7.2) (1:5): 0.5
mg/mL

[1]

Ethanol: <2.41 mg/mL

Water: <2.18 mg/mL

Amax

271 nm

[1]

Pharmacokinetics and Pharmacodynamics

N-acetyldinaline has been evaluated in both preclinical and clinical settings. Its

pharmacokinetic profile demonstrates good oral bioavailability and penetration of the blood-

brain barrier. The pharmacodynamics are characterized by its selective inhibition of Class |

HDACSs.

Table 2: Pharmacokinetic Properties of N-acetyldinaline
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Parameter Species Dose Value Reference(s)
Terminal Half-life ~ Non-human ) 7.4+£25h
) 80 mg/m?2 i.v.
(tv2) primate (plasma)
Non-human ) 129+£25h
_ 80 mg/mz i.v.
primate (CSF)
50 mg/kg oral
Mouse 9.4 h (plasma)
(Day 1)
50 mg/kg oral
Mouse 3.4 h (plasma)
(Day 14)
Volume of Non-human )
o ) 80 mg/mz i.v. 155+1.8L/m2
Distribution (Vd) primate
Non-human ) 40+6
Clearance ) 80 mg/m2 i.v. ]
primate mL/min/m2
Non-human ]
AUC (plasma) ] 80 mg/mz i.v. 125+ 17 uM-hr
primate

50 mg/kg oral

Mouse 2879 pg/mL-min
(Day 1)
50 mg/kg oral .
Mouse 2407 pg/mL-min
(Day 14)
Non-human )
AUC (CSF) ) 80 mg/mz i.v. 55+ 18 uM-hr
primate
AUC (CSF) /
Non-human ]
AUC (plasma) ] 80 mg/mz i.v. 43 +10%
) primate
Ratio
Peak Plasma
) Non-human )
Concentration ] 80 mg/mz i.v. 23.3+4.8uM
primate
(Cmax)
Peak CSF Non-human _
) ) 80 mg/mz i.v. 3.4+£03uM
Concentration primate
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Table 3: Pharmacodynamic Properties of N-

acetyldinaline

Parameter Target/Cell Line Value Reference(s)
ICso0 HDAC1 0.9 uM [1]
HDAC2 0.9 uM
HDAC3 1.2 yM [1]
HDACS >20 UM [1]
HCT116 (colon
4 pM [1]
cancer)
Human Mammary
Epithelial Cells >50 pM [1]
(HMECs)
LNCaP (prostate
7.4 uM

cancer)

A-549 (non-small cell
80 uM (at 72h)
lung cancer)

LX-1 (non-small cell
80 pUM (at 72h)
lung cancer)

Ki HDAC1 0.41 pM
HDAC3 0.75 uM
HDAC6 >100 pM
HDACS >100 pM

Mechanism of Action and Signhaling Pathways

The primary mechanism of action of N-acetyldinaline is the inhibition of Class | histone
deacetylases. HDACs are enzymes that remove acetyl groups from lysine residues on
histones, leading to a more condensed chromatin structure and transcriptional repression. By
inhibiting HDACs, N-acetyldinaline promotes histone hyperacetylation, resulting in a more
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relaxed chromatin state that allows for the transcription of previously silenced genes, including
tumor suppressor genes like p21.

This re-expression of tumor suppressors triggers cell cycle arrest, primarily at the GO/G1
phase, and induces apoptosis in cancer cells.[2] Recent studies have also elucidated the role
of N-acetyldinaline in modulating key signaling pathways, such as the NF-kB pathway and the

expression of the MYC oncogene.

In MYC-driven medulloblastoma, N-acetyldinaline treatment leads to the induction of the NF-kB
pathway, which in turn upregulates the expression of transglutaminase 2 (TGM2).[3] This leads
to an inflammatory response and enhanced phagocytosis of tumor cells. Furthermore, N-
acetyldinaline has been shown to suppress the c-Fos/NFATc1 signaling pathway in

osteoclastogenesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [N-Acetyldinaline: A Technical Guide to a Class | Histone
Deacetylase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681204#chemical-structure-and-properties-of-n-
acetyldinaline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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